Carbocisteine; lysine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

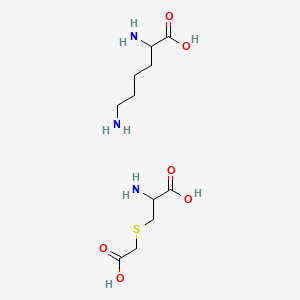

Carbocisteine; lysine is a compound that combines carbocisteine, a mucolytic agent, with lysine, an essential amino acid. Carbocisteine is known for its ability to reduce the viscosity of mucus, making it easier to expel from the respiratory tract. This compound is particularly useful in treating conditions characterized by excessive mucus production, such as chronic obstructive pulmonary disease and bronchitis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of carbocisteine; lysine involves mixing L-lysine and carbocisteine in an aqueous solution, leading to a salt-forming reaction. The resulting product is then spray-dried to obtain this compound. This method avoids the use of organic solvents, ensuring that the final product is free from solvent residues .

Industrial Production Methods

Industrial production of L-lysine typically involves microbial fermentation using strains of Corynebacterium glutamicum. The fermentation process converts sugars from sources like sugarcane molasses into L-lysine. This method is efficient and environmentally friendly, making it suitable for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions

Carbocisteine; lysine undergoes various chemical reactions, including:

Oxidation: Carbocisteine can be oxidized to form disulfide bonds, which can further react to form more complex structures.

Reduction: The compound can be reduced to break disulfide bonds, reverting to its original form.

Substitution: Carbocisteine can undergo substitution reactions where the carboxymethyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like dithiothreitol and mercaptoethanol are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions include various derivatives of carbocisteine, which can have different therapeutic properties.

Aplicaciones Científicas De Investigación

Carbocisteine; lysine has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis to create more complex molecules.

Biology: Studied for its role in reducing mucus viscosity and its potential antioxidant properties.

Industry: Used in the formulation of pharmaceuticals and health supplements.

Mecanismo De Acción

Carbocisteine; lysine exerts its effects primarily through its mucolytic action. It reduces the viscosity of mucus by breaking down the glycoprotein structure, making it easier to expel. This action helps in clearing the airways and reducing the risk of infections. Additionally, carbocisteine has antioxidant properties that help in reducing oxidative stress in the respiratory tract .

Comparación Con Compuestos Similares

Similar Compounds

N-acetylcysteine: Another mucolytic agent with similar properties but different chemical structure.

Bromhexine: A mucolytic that works by increasing the production of serous mucus, making it easier to clear.

Ambroxol: A metabolite of bromhexine with mucolytic and expectorant properties.

Uniqueness

Carbocisteine; lysine is unique due to its combination of mucolytic and antioxidant properties. The addition of lysine enhances its therapeutic effects and improves its stability, making it a valuable compound in the treatment of respiratory conditions .

Propiedades

IUPAC Name |

2-amino-3-(carboxymethylsulfanyl)propanoic acid;2,6-diaminohexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2.C5H9NO4S/c7-4-2-1-3-5(8)6(9)10;6-3(5(9)10)1-11-2-4(7)8/h5H,1-4,7-8H2,(H,9,10);3H,1-2,6H2,(H,7,8)(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAGXGPWVLUSDSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)N.C(C(C(=O)O)N)SCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-{[(4-butoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12496274.png)

![N,N,N~2~-tribenzyl-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide](/img/structure/B12496275.png)

![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-chloro-3-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12496314.png)

![N-[2-amino-1,2-bis(4-methoxyphenyl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B12496326.png)

![2-amino-1-[2-(dimethylamino)ethyl]-3-(3,3-dimethyl-2-oxobutyl)-1H-3,1-benzimidazol-3-ium](/img/structure/B12496338.png)

![2-{(E)-[2-(trifluoromethyl)phenyl]diazenyl}-1H-imidazole](/img/structure/B12496346.png)

![[4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)phenyl] 4-methylbenzoate](/img/structure/B12496348.png)

![Propyl 5-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12496351.png)

![Methyl 3-{[(3-chloro-4-methoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12496354.png)

![2-Benzyl-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid](/img/structure/B12496362.png)

![2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-[3-(2-oxopropyl)phenyl]acetamide](/img/structure/B12496364.png)